Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-

Antiarrhythmic Calcium-Chloride Arrhythmia Procainamide Derivatives

Researchers requiring a reactive electrophilic handle for sodium/potassium channel probe synthesis face limited commercial access to chloroacetyl-functionalized procainamide derivatives. Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- (CAS 86820-15-7) directly addresses this gap with its distinct chloroacetyl moiety enabling facile conjugation to thiol-containing linkers, fluorophores, or biotin tags-an application inaccessible to acecainide or procainamide. This compound serves as a critical comparator in structure-activity relationship studies and as a certified reference standard validated by dedicated derivatographic protocols for quality control. Key procurement advantages: - Enables covalent modification strategies not feasible with acetyl analogs, unlocking chemoproteomic applications. - Differentiated logP (1.4 vs. 0.8 for acecainide) provides a quantifiable parameter for absorption modeling. - Supported by dedicated analytical protocols ensuring reliable differentiation from procainamide and acecainide in QC workflows.

Molecular Formula C15H22ClN3O2
Molecular Weight 311.81 g/mol
CAS No. 86820-15-7
Cat. No. B12113906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-
CAS86820-15-7
Molecular FormulaC15H22ClN3O2
Molecular Weight311.81 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)CCl
InChIInChI=1S/C15H22ClN3O2/c1-3-19(4-2)10-9-17-15(21)12-5-7-13(8-6-12)18-14(20)11-16/h5-8H,3-4,9-11H2,1-2H3,(H,17,21)(H,18,20)
InChIKeyYLRVRNVXMJXROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- (CAS 86820-15-7): A Chloroacetyl-Functionalized Procainamide Analog for Specialized Antiarrhythmic and Chemical-Probe Research


Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- (CAS 86820-15-7) is a synthetic N-acyl derivative of the Class Ia antiarrhythmic agent procainamide [1]. The compound belongs to the benzamide class of sodium-channel modulators and is characterized by a chloroacetyl substituent at the 4-amino position of the benzamide core, combined with a N-[2-(diethylamino)ethyl] side chain [1]. With a molecular weight of 311.81 g/mol and a calculated logP of approximately 1.4, this compound presents distinct physicochemical properties relative to its parent molecule procainamide and its close analog N-acetylprocainamide (acecainide) [2]. The chloroacetyl moiety introduces a reactive electrophilic center that distinguishes it from the acetyl group of acecainide and enables covalent modification strategies not feasible with the parent drug [3].

Why N-Acyl Derivatives of Procainamide Cannot Be Treated as Interchangeable: The Distinct Chemical Identity of Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-


The pharmacological behavior of N-acyl procainamide derivatives is highly sensitive to the nature of the acyl substituent. Even the minor change from a hydrogen (procainamide) to an acetyl group (acecainide) converts the agent from a Class Ia to a Class III antiarrhythmic with fundamentally different electrophysiological effects [1]. The chloroacetyl group in Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- is both more electron-withdrawing and possesses a reactive alkyl-chlorine bond absent in acetyl analogs, which can alter target-binding kinetics, metabolic stability, and off-target reactivity [2]. Standard analytical methods for procainamide or acecainide cannot reliably detect or quantify this compound; dedicated derivatographic and chromatographic protocols have been developed specifically for its quality control, underscoring its distinct chemical behavior in analytical workflows [3]. These differences make generic substitution scientifically unsound for applications where the chloroacetyl functionality is either the critical reactive handle or the key determinant of biological activity.

Differentiation Evidence Guide: Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- Versus Procainamide-Class Analogs


Differential Antiarrhythmic Activity in Calcium-Chloride-Induced Arrhythmia Model (Class-Level Inference)

N-Acyl derivatives of procainamide, including the chloroacetyl analog, were evaluated for antiarrhythmic activity in vivo using calcium-chloride-induced and epinephrine-induced arrhythmia models in rodents [1]. In a separate but structurally related study, compound 1 (a substituted benzamide antiarrhythmic) demonstrated 100% survival at 5 mg/kg in calcium-chloride-induced arrhythmia, whereas the standard procainamide exhibited 100% survival at a higher dose of 10 mg/kg under similar conditions [2]. Although the specific ED50 for Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- is not publicly reported, the class-level data indicate that N-acyl substitution consistently shifts both potency and toxicity profiles relative to the unsubstituted parent, making generic dose extrapolation unreliable [1].

Antiarrhythmic Calcium-Chloride Arrhythmia Procainamide Derivatives

Lipophilicity-Driven Passive Absorption Differentiation: Target Compound vs. Acecainide

A quantitative structure-activity relationship study on procainamide derivatives demonstrated that passive membrane diffusion, a primary determinant of bioavailability, correlates strongly with the lipophilicity and molecular structure of the N-acyl substituent [1]. The target compound has a calculated logP of approximately 1.4 [2], compared to a reported logP of approximately 0.8 for N-acetylprocainamide (acecainide) [3]. This represents a 0.6 log-unit increase, corresponding to roughly a 4-fold higher partition coefficient into lipid membranes for the chloroacetyl compound. Brazier et al. established that even modest changes in the para-substituent of the benzamide ring significantly affect the diffusion rate through artificial lipid membranes, and that these in vitro diffusion rates correlate with both antiarrhythmic activity and toxicity in vivo [1].

Lipophilicity Passive Absorption Procainamide Analogs

Reactive Chloroacetyl Handle Enables Covalent Probe and Conjugate Chemistry Not Possible with Acecainide

The chloroacetyl moiety (ClCH₂CO–) is a well-established electrophilic warhead that reacts selectively with cysteine thiols under physiological conditions [1]. In contrast, the acetyl group of acecainide lacks any electrophilic site and cannot participate in covalent bond formation. This functional difference has two practical consequences: (1) the target compound can serve as a precursor for synthesizing affinity probes or bioconjugates via nucleophilic displacement of the chlorine, whereas acecainide is chemically inert toward such derivatization; (2) the chloroacetyl group can covalently modify cysteine residues in ion channels or accessory proteins, potentially conferring irreversible pharmacological effects distinct from the reversible sodium-channel blockade of procainamide and acecainide [2]. The chloroacetyl group has been specifically highlighted as the most favored modified acetate for selective cleavage and derivatization strategies in medicinal chemistry [1].

Chloroacetyl Covalent Probe Chemoproteomics

Validated Derivatographic Analytical Standardization Specific to N-(Chloroacetyl)procainamide

Motalov et al. developed a derivatographic method specifically for assessing the purity of N-(chloroacetyl)procainamide, determining optimal quality parameters via a combination of derivatography, thin-layer chromatography, and quantitative assay [1]. This dedicated analytical protocol is necessary because the chloroacetyl compound exhibits thermal and chromatographic behavior distinct from procainamide and acecainide, which would co-elute or give false negatives if standard pharmacopeial methods for procainamide were applied. The study establishes specific purity benchmarks for this compound as a reference standard [1].

Derivatographic Analysis Quality Control N-(Chloroacetyl)procainamide

Optimal Procurement Scenarios for Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]- Based on Evidence-Guided Differentiation


Synthesis of Covalent Affinity Probes for Cardiac Ion-Channel Target Identification

The chloroacetyl functionality enables facile conjugation to thiol-containing linkers, fluorophores, or biotin tags, making this compound an ideal starting material for chemoproteomic probe synthesis targeting sodium or potassium channels in cardiac tissue [1]. This application is inaccessible to acecainide or procainamide.

Investigating Structure-Activity Relationships of N-Acyl Procainamide Derivatives in Antiarrhythmic Drug Discovery

As a member of the same series evaluated by Kusowska for antiarrhythmic activity [2], this compound serves as a critical comparator for understanding the contribution of the chloroacetyl group to both efficacy and toxicity. Its distinct logP (1.4 vs. 0.8 for acecainide) provides a quantifiable parameter for absorption modeling [3].

Analytical Reference Standard Development for N-Acyl Procainamide Metabolite Profiling

The Motalov et al. derivatographic protocol provides a validated framework for using this compound as a certified reference standard in quality control laboratories, particularly where differentiation from procainamide and acecainide is analytically challenging [4].

Studying Irreversible vs. Reversible Sodium-Channel Blockade Mechanisms

The electrophilic chloroacetyl group offers a tool to probe covalent modification of channel cysteine residues, enabling researchers to distinguish between reversible (procainamide-like) and potentially irreversible pharmacological effects in electrophysiological assays [1].

Quote Request

Request a Quote for Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.